molecular formula C8H7N3O2S B3060641 2-Methyl-7-nitro-1,3-benzothiazol-6-amine CAS No. 60090-57-5

2-Methyl-7-nitro-1,3-benzothiazol-6-amine

Cat. No.: B3060641
CAS No.: 60090-57-5
M. Wt: 209.23 g/mol
InChI Key: GHBQLTSYSFBFOO-UHFFFAOYSA-N
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Description

2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a heterocyclic organic compound with the molecular formula C8H7N3O2S. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of 2-aminothiophenol and nitrobenzaldehyde under acidic conditions . The reaction is often carried out in ethanol with a catalyst such as hydrochloric acid or hydrogen peroxide .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-nitro-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-nitro-1,3-benzothiazol-6-amine is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical and biological properties. The nitro group enhances its potential as an antibacterial and antifungal agent, while the methyl group influences its chemical reactivity and stability .

Properties

IUPAC Name

2-methyl-7-nitro-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-10-6-3-2-5(9)7(11(12)13)8(6)14-4/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBQLTSYSFBFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301280
Record name 2-methyl-7-nitro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60090-57-5
Record name NSC142174
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-7-nitro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-nitro-1,3-benzothiazol-6-amine
Reactant of Route 2
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Reactant of Route 3
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2-Methyl-7-nitro-1,3-benzothiazol-6-amine
Reactant of Route 4
2-Methyl-7-nitro-1,3-benzothiazol-6-amine
Reactant of Route 5
2-Methyl-7-nitro-1,3-benzothiazol-6-amine
Reactant of Route 6
2-Methyl-7-nitro-1,3-benzothiazol-6-amine

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